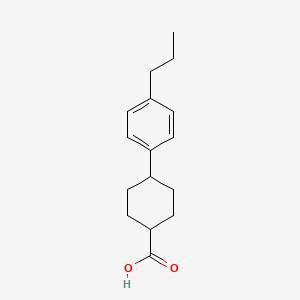
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a propylphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The process typically includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield cyclohexanecarboxylic acid.
Substitution Reaction: The cyclohexanecarboxylic acid undergoes a substitution reaction with 4-propylphenyl halide under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and substitution processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as halides, to form acid chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acid chlorides.
Major Products Formed:
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol or cyclohexanone.
Substitution: Cyclohexanecarbonyl chloride.
Scientific Research Applications
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The propylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the propylphenyl group.
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: A similar compound with a chlorine substituent instead of a propyl group.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a propylphenyl group.
Uniqueness: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of the propylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
85230-04-2 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
4-(4-propylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3,(H,17,18) |
InChI Key |
YOXTXHPMOBOZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















